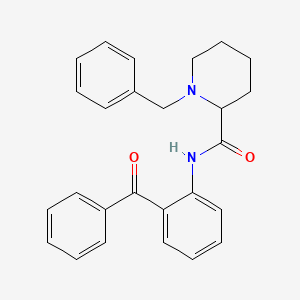![molecular formula C37H26O B14338092 {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone CAS No. 103868-37-7](/img/structure/B14338092.png)
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce phenyl and anthracenyl groups into the molecule. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced anthracene derivatives.
Aplicaciones Científicas De Investigación
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism of action of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in applications such as OLEDs and sensors .
Comparación Con Compuestos Similares
Similar compounds to {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, which can significantly affect their photophysical and electrochemical properties . The unique combination of anthracenyl and phenyl groups in this compound provides it with distinct properties that make it valuable for specific applications.
Propiedades
Número CAS |
103868-37-7 |
|---|---|
Fórmula molecular |
C37H26O |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
[10-(2-anthracen-9-ylethyl)anthracen-9-yl]-phenylmethanone |
InChI |
InChI=1S/C37H26O/c38-37(25-12-2-1-3-13-25)36-34-20-10-8-18-30(34)33(31-19-9-11-21-35(31)36)23-22-32-28-16-6-4-14-26(28)24-27-15-5-7-17-29(27)32/h1-21,24H,22-23H2 |
Clave InChI |
QNBLEJNNFVGELF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


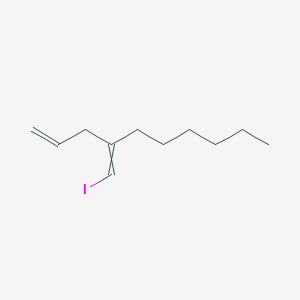
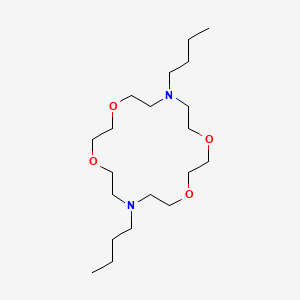
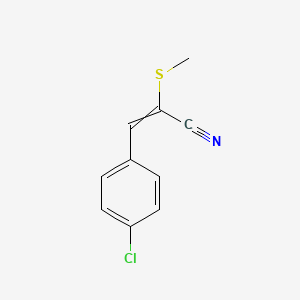
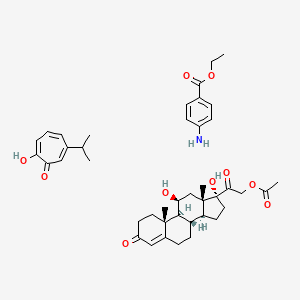
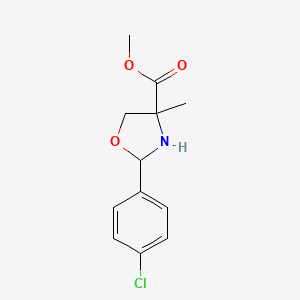
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)
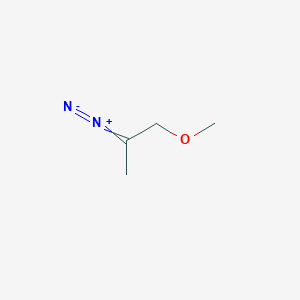
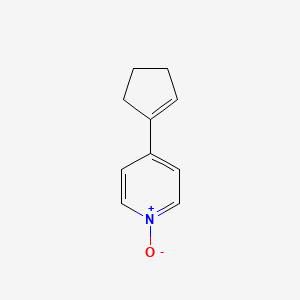
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
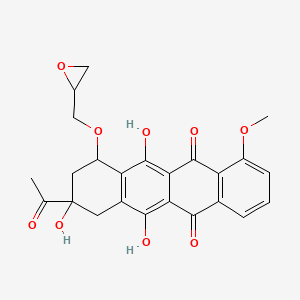
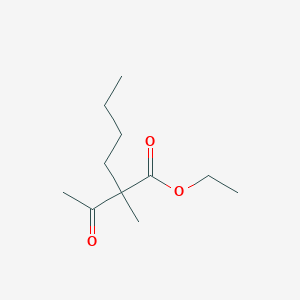
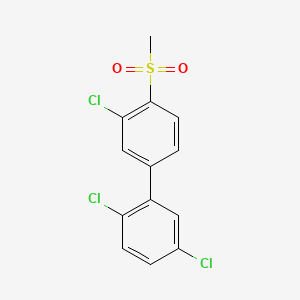
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
